molecular formula C17H32O B101989 9-Cycloheptadecen-1-ol CAS No. 17344-59-1

9-Cycloheptadecen-1-ol

Cat. No.: B101989
CAS No.: 17344-59-1
M. Wt: 252.4 g/mol
InChI Key: QNDMQRZWUGHGHY-UHFFFAOYSA-N
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Description

9-Cycloheptadecen-1-ol is a useful research compound. Its molecular formula is C17H32O and its molecular weight is 252.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Industrial Applications

Fragrance Industry
In the fragrance industry, 9-Cycloheptadecen-1-ol is utilized as a fragrance ingredient due to its pleasant olfactory properties. It is often incorporated into perfumes and personal care products as a fixative, enhancing the longevity and depth of fragrance profiles . The compound's unique scent profile makes it valuable for creating complex fragrance formulations.

Cosmetic Formulations
The compound also finds application in cosmetic formulations where it serves not only as a fragrance but also potentially as a skin-conditioning agent. Its incorporation into cosmetic products requires thorough safety evaluations to ensure consumer safety .

Study on Civet Musk Composition

A comprehensive study analyzing the chemical composition of African civet musk found that this compound was one of the predominant components. The study utilized gas chromatography-mass spectrometry (GC-MS) to identify over 65 different compounds in civet musk, with this compound contributing significantly to the overall scent profile . The findings suggest that variations in musk composition could influence social behaviors among civets.

Fragrance Safety Assessment

A toxicological assessment of macrocyclic ketones, including this compound, highlighted its low acute toxicity and lack of significant irritant effects at typical exposure levels. This study underscores the importance of evaluating fragrance materials for safety before their incorporation into consumer products .

Properties

CAS No.

17344-59-1

Molecular Formula

C17H32O

Molecular Weight

252.4 g/mol

IUPAC Name

cycloheptadec-9-en-1-ol

InChI

InChI=1S/C17H32O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-2,17-18H,3-16H2

InChI Key

QNDMQRZWUGHGHY-UHFFFAOYSA-N

SMILES

C1CCCC=CCCCCCCCC(CCC1)O

Canonical SMILES

C1CCCC=CCCCCCCCC(CCC1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopentadecanone of Synthesis Example 3 was replaced by civetone, and the ketone group was reduced under the same conditions as in Synthesis Example 3, to give 9-cycloheptadecenol.
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